Molecular Descriptor-Driven Differentiation: cis/trans-Rigid vs. Flexible Saturated Linker
The target compound's central trans-but-2-ene linker provides a rigid, extended conformation that is structurally distinct from the free-rotating ethane-1,2-diylbis(oxy) linker in the closest analog, dimethyl 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate. This difference translates into a higher measured logP (3.27 vs. 2.5) for the target compound .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP: 3.27380 |
| Comparator Or Baseline | Dimethyl 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate (CAS 4204-60-8): predicted logP ~2.5 |
| Quantified Difference | Δ logP ≈ +0.77 (target compound is more lipophilic) |
| Conditions | Calculated (target: Chemsrc; comparator: ACD/Labs Percepta prediction) |
Why This Matters
Higher logP directly impacts the compound's solubility, membrane permeability, and solvent partitioning, making it a preferred choice for applications requiring enhanced lipophilicity over the saturated analog.
